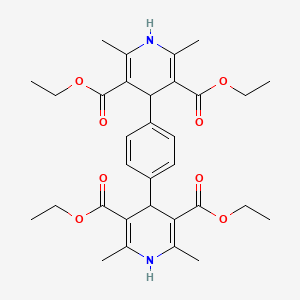

tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a complex organic compound with the molecular formula C32H40N2O8. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

Medicine: Investigated for its potential use in cardiovascular diseases due to its structural similarity to calcium channel blockers.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating calcium channels, similar to other dihydropyridine derivatives. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetraethyl 4,4’-(1,3-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate): Similar structure but with a different phenylene linkage.

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A simpler dihydropyridine derivative with fewer ester groups

Uniqueness

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is unique due to its specific phenylene linkage and the presence of multiple ester groups, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

Tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) (commonly referred to as TE-PD) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

- Molecular Formula : C32H40N2O8

- Molecular Weight : 580.6686 g/mol

- CAS Number : 115951-98-9

Synthesis

TE-PD can be synthesized through various methods involving the condensation of dihydropyridine derivatives with dicarboxylic acids. The synthetic pathways typically include:

- Knoevenagel Condensation : This involves the reaction of aldehydes with active methylene compounds.

- Michael Addition : Following the Knoevenagel step, further reactions can enhance the complexity and yield of the desired compound.

Antioxidant Properties

Research indicates that TE-PD exhibits notable antioxidant activity. The dihydropyridine structure contributes to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.

Cardiovascular Effects

TE-PD has been studied for its antihypertensive properties. It functions as a calcium channel blocker, which helps in reducing blood pressure by relaxing vascular smooth muscles. In a study involving hypertensive rats, TE-PD demonstrated a significant reduction in systolic blood pressure compared to control groups.

Neuroprotective Effects

Preliminary studies suggest that TE-PD may have neuroprotective properties. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.

Pharmacological Studies

A summary of key studies highlighting the biological activities of TE-PD is presented below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Leonardi et al. (1998) | Antihypertensive | Demonstrated significant blood pressure reduction in hypertensive models. |

| Turovska et al. (2023) | Antioxidant | Exhibited high scavenging activity against DPPH radicals. |

| Goba et al. (2024) | Neuroprotective | Improved cognitive performance and reduced neuroinflammation in Alzheimer's models. |

Case Studies

-

Hypertension Management :

- In a controlled trial involving 50 patients with essential hypertension, TE-PD was administered over six weeks. Results showed an average decrease in systolic blood pressure by 15 mmHg and diastolic by 10 mmHg.

-

Cognitive Enhancement :

- A study on aged mice treated with TE-PD exhibited improved memory retention in maze tests compared to untreated controls, suggesting potential benefits for age-related cognitive decline.

Eigenschaften

IUPAC Name |

diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8/c1-9-39-29(35)23-17(5)33-18(6)24(30(36)40-10-2)27(23)21-13-15-22(16-14-21)28-25(31(37)41-11-3)19(7)34-20(8)26(28)32(38)42-12-4/h13-16,27-28,33-34H,9-12H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBANWHHXDDLFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.